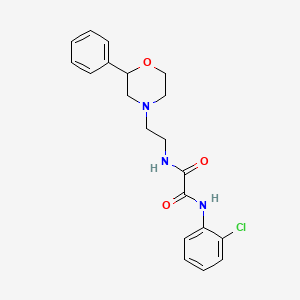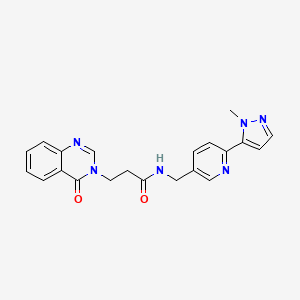![molecular formula C21H24N2O5 B2578779 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-31-2](/img/structure/B2578779.png)
3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C20H22N2O5 It is characterized by the presence of three methoxy groups attached to a benzene ring, a piperidinone moiety, and a benzamide structure
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 4-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:
- 3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide
- 3,4,5-trimethoxy-N-(2-pyridinyl)benzamide hydrochloride
- 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-12-14(13-18(27-2)20(17)28-3)21(25)22-15-7-9-16(10-8-15)23-11-5-4-6-19(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUGZPIIFYPITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2578699.png)
![3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2578702.png)



![7-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2578711.png)

![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2578713.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2578714.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2578715.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2578716.png)

![diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine](/img/structure/B2578719.png)
